2,6-Piperidinedione, 1-octyl- is a chemical compound characterized by a piperidine ring featuring two keto groups at positions 2 and 6, with an octyl group attached to the nitrogen atom. This compound is a derivative of glutarimide and is recognized for its utility in various pharmaceutical applications. It typically appears as a white solid and serves as a versatile intermediate in the synthesis of more complex organic molecules.
The compound is identified by the CAS number 80751-38-8 and can be sourced from chemical suppliers specializing in organic compounds. Its synthesis involves specific reactions that lead to the formation of the piperidine structure and the attachment of the octyl group.
The synthesis of 2,6-Piperidinedione, 1-octyl- generally follows a multi-step process:
The synthesis can be optimized by adjusting reaction parameters such as temperature, solvent choice, and concentration of reactants to improve yield and purity. For instance, using a polar aprotic solvent may enhance nucleophilicity during alkylation steps.
The molecular structure of 2,6-Piperidinedione, 1-octyl- can be represented as follows:
The structure features a six-membered piperidine ring with two carbonyl (keto) groups located at positions 2 and 6, contributing to its chemical reactivity and biological properties.
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular connectivity and mass characteristics.
2,6-Piperidinedione, 1-octyl- is involved in several significant chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or to create derivatives with novel properties. For example, oxidation can lead to compounds with improved solubility in biological systems.
The mechanism of action for 2,6-Piperidinedione, 1-octyl- involves its interaction with specific molecular targets within biological systems. The compound's structure enables it to bind to proteins or enzymes, potentially inhibiting their activity. This interaction may mimic other glutarimide derivatives known for their pharmacological effects.
For instance, it has been suggested that similar compounds inhibit protein synthesis by interacting with ribosomal subunits . This mechanism underlies its potential therapeutic applications.
Relevant analyses such as solubility tests and stability assessments are essential for understanding its behavior in different environments .
2,6-Piperidinedione, 1-octyl- has diverse applications across various scientific fields:
Glutarimide-containing polyketides (GPs) represent a structurally diverse class of natural products characterized by a six-membered 2,6-piperidinedione ring, as observed in compounds like cycloheximide, 9-methylstreptimidone, and migrastatin [3]. This glutarimide moiety arises from specialized post-polyketide assembly modifications. The biosynthesis typically initiates with a type I polyketide synthase (PKS) assembly line that incorporates malonyl-CoA or methylmalonyl-CoA extender units to form a linear poly-β-keto chain. Subsequent trans-acting enzymes, including amidotransferases and cyclases, catalyze the intramolecular amidation and cyclization of a terminal carboxylic acid group into the cyclic imide structure [7] [9]. For example, migrastatin biosynthesis in Streptomyces platensis involves the trans-acyltransferase (trans-AT) PKS system mgs, where module 7 incorporates malonyl-CoA to generate a β-ketothioester intermediate. The terminal domain, MgsF, then catalyzes chain release and spontaneous cyclization to form the glutarimide ring [7].
Recent enzymatic engineering efforts have exploited this biosynthetic logic for structural diversification. Heterologous expression of GP gene clusters—such as the plu00736 cluster from Photorhabdus luminescens—in optimized Streptomyces hosts enables the production of novel glutarimide analogs [4] [9]. Site-directed mutagenesis of acyltransferase (AT) domains within these clusters further allows the incorporation of non-native extender units (e.g., ethylmalonyl-CoA), yielding 1-alkyl-substituted piperidinediones, including 1-octyl-2,6-piperidinedione derivatives [9].
Table 1: Representative Glutarimide-Containing Polyketides and Their Biosynthetic Features
Compound | Producing Organism | Glutarimide Side Chain | Key Biosynthetic Enzyme |
---|---|---|---|
Cycloheximide | Streptomyces griseus | None (unsubstituted) | CYP450 Monooxygenase |
Migrastatin | Streptomyces platensis | 2-Hexenyl | Hybrid trans-AT PKS |
9-Methylstreptimidone | Streptomyces sp. | Methyl | Ketoreductase (KR) Domain |
1-Octyl Analog | Engineered S. coelicolor | n-Octyl | Mutated Acyltransferase |
Trans-AT PKS systems are pivotal in generating structural diversity among polyketides, including GPs. Unlike canonical cis-AT PKSs—where AT domains are embedded within each module—trans-AT systems employ standalone AT enzymes that iteratively load malonyl-CoA derivatives onto multiple modules. This architectural flexibility enables module skipping, stuttering, and the incorporation of diverse extender units [7] [8]. In GP biosynthesis, trans-AT PKSs facilitate the incorporation of alkylmalonyl-CoA precursors (e.g., ethylmalonyl-CoA or octylmalonyl-CoA), which serve as the foundation for 1-alkyl-glutarimide rings. For instance, the pksX cluster in Bacillus subtilis uses a trans-AT (PksC) to load malonyl-CoA across 12 modules, while a discrete trans-acting ketoreductase generates an ethyl-bearing side chain precursor for glutarimide formation [7].
The trans-AT system’s promiscuity allows combinatorial engineering of extender-unit specificity. Swapping AT domains in clusters like mgs (migrastatin) or pks (enterocin) with heterologous ATs specific for longer-chain alkylmalonyl-CoAs (e.g., octylmalonyl-CoA) redirects biosynthesis toward 1-octyl-2,6-piperidinedione scaffolds [8] [9]. Additionally, trans-AT PKSs often collaborate with trans-acting β-branching machinery (e.g., HMG-CoA synthase homologs), which introduces methyl or ethyl substituents at the α-position of polyketide chains, further diversifying glutarimide precursors [7].
Table 2: Trans-AT PKS Features Enabling GP Structural Diversification
Feature | Role in GP Biosynthesis | Example in 1-Alkyl-Glutaramide Synthesis |
---|---|---|
Standalone Acyltransferase | Iterative loading of diverse extender units | Octylmalonyl-CoA incorporation for C8 side chain |
Module Iterativity | Reuse of modules for multi-step elongation | Generation of elongated α-alkyl-β-keto precursors |
Trans-acting KR/ER | Stereoselective reduction of β-keto groups | Hydroxyl group positioning for cyclization |
β-Branching Enzymes | Introduction of alkyl substituents (Me, Et) | Ethylmalonyl-CoA activation for migrastatin analogs |
Cryptic biosynthetic gene clusters (BGCs) encoding putative GP pathways are abundant in microbial genomes but remain transcriptionally silent under standard laboratory conditions. Genome mining leverages bioinformatics tools—such as antiSMASH, PRISM, and DeepBGC—to identify these clusters based on conserved signatures of GP biosynthesis, including glutarimide-forming domains (e.g., amidohydrolases) and trans-AT PKS architecture [4] [6] [8]. For example, mining the genome of the cave-derived Paenibacillus sp. 28ISP30-2 revealed 19 BGCs, including a cryptic trans-AT PKS cluster (plu00747) with 45% similarity to the migrastatin mgs cluster. This cluster harbors a glutamine amidotransferase homolog predicted to catalyze glutarimide ring formation [6].
Strategies to activate cryptic GP clusters include:
Notably, extremophilic bacteria (e.g., Xenorhabdus and Photorhabdus) are rich sources of cryptic GP clusters. The plu00736 cluster in Photorhabdus luminescens encodes an unidentified non-ribosomal peptide synthetase (NRPS) and a type I PKS with a C-terminal glutarimide synthase domain, suggesting its potential for 1-alkyl-piperidinedione production [4].
Table 3: Cryptic BGCs with GP Biosynthetic Potential
Source Organism | BGC Identifier | Predicted Product | Activation Strategy |
---|---|---|---|
Paenibacillus sp. 28ISP30-2 | Cluster 11 | Octyl-glutarimide analog | Heterologous expression |
Photorhabdus luminescens | plu00736 | Hybrid NRPS-trans-AT PKS | Promoter insertion |
Streptomyces coelicolor | cpk | C-methylated glutarimide | CRISPR-dCas9 activation |
Chain termination in GP biosynthesis frequently involves specialized thioesterase (TE) or butenolide synthase (BuS) domains that catalyze cyclization-release. BuS domains, embedded within the final PKS module, utilize a conserved histidine-aspartate catalytic dyad to phosphorylate the terminal β-keto group of the polyketide chain. This generates a phosphorylated butenolide intermediate, which undergoes hydrolysis to yield a carboxylic acid. Spontaneous intramolecular amidation with an upstream amide nitrogen then forms the glutarimide ring [7] [8].
For 1-alkyl-2,6-piperidinediones, the BuS domain’s substrate specificity dictates the length and branching of the alkyl side chain. Structural studies of the BuS domain in Migrastatin (mgs cluster) reveal a hydrophobic substrate channel accommodating C6–C12 alkyl groups. Mutagenesis of residues (e.g., Leu²⁴⁶→Ala) within this channel expands the substrate scope to accept bulkier octyl-bearing chains, enabling enzymatic synthesis of 1-octyl-2,6-piperidinedione [7]. Alternative chain-release mechanisms include:
Recent engineering efforts have fused BuS domains to non-cognate trans-AT PKS modules, facilitating heterologous production of alkylated glutarimides. For example, fusing the pksX BuS domain to the mgs PKS in S. lividans resulted in 1-ethyl-glutarimide production, demonstrating the modularity of this enzymatic machinery [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7